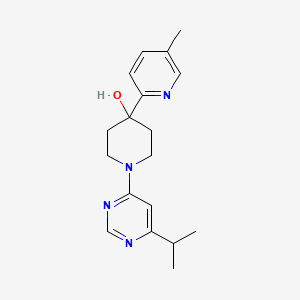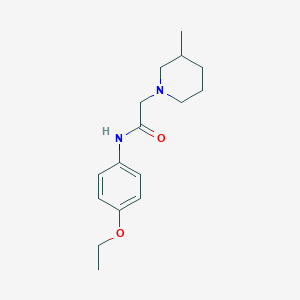![molecular formula C13H14BrN3O3 B5475649 (3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one](/img/structure/B5475649.png)
(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxin ring and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one typically involves multiple steps, starting with the preparation of the brominated benzodioxin precursor. This precursor can be synthesized through the bromination of 2,3-dihydro-1,4-benzodioxin using bromine or a brominating agent under controlled conditions. The resulting brominated compound is then reacted with hydrazine to form the hydrazinylidene intermediate.
The final step involves the condensation of the hydrazinylidene intermediate with piperidin-2-one under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the benzodioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
- (3E)-3-[(6-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
- (3E)-3-[(6-iodo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one
Uniqueness
(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c14-8-6-11-12(20-5-4-19-11)7-10(8)17-16-9-2-1-3-15-13(9)18/h6-7,17H,1-5H2,(H,15,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQYVBRPZQUJQP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC2=CC3=C(C=C2Br)OCCO3)C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\NC2=CC3=C(C=C2Br)OCCO3)/C(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475576.png)

![3-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B5475581.png)
![1-{2-[3-(2-aminoethyl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5475583.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoro-2-methoxybenzoyl)piperidine](/img/structure/B5475594.png)
![3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5475600.png)
![5-isopropyl-3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5475605.png)
![4-ethyl-5-{1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]piperidin-3-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5475609.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5475626.png)
![(3aS*,6aS*)-5-(3-cyclopentylpropanoyl)-2-(cyclopropylmethyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5475645.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475646.png)
![1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B5475657.png)

![8-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-2-PHENYL-1H,2H,7H,8H-PYRIDO[3,4-C]1,6-NAPHTHYRIDINE-1,7-DIONE](/img/structure/B5475670.png)
